3-(2,3-Dichlorophenyl)-2-methoxybenzoic acid
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Overview
Description
3-(2,3-Dichlorophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dichlorophenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorophenol and 2-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Catalysts and Solvents: The use of efficient catalysts and solvents to optimize the reaction rate and product purity.
Purification and Isolation: Advanced purification techniques, such as distillation and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dichlorophenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-2-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
2,4-Dichlorophenol: Another dichlorophenyl derivative with different substitution patterns.
3,4-Dichlorophenol: A positional isomer with chlorine atoms at different positions on the phenyl ring.
Uniqueness: 3-(2,3-Dichlorophenyl)-2-methoxybenzoic acid is unique due to the presence of both methoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-9(5-2-6-10(13)14(17)18)8-4-3-7-11(15)12(8)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXJNVLBPVVGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691189 |
Source
|
Record name | 2',3'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-23-0 |
Source
|
Record name | 2',3'-Dichloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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